Exepanol

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Exepanol se puede sintetizar a través de una serie de reacciones orgánicas que implican la formación del anillo benzoxepina y la posterior funcionalización. La síntesis generalmente implica:

Formación del Anillo Benzoxepina: Esto se puede lograr mediante reacciones de ciclización que involucran precursores apropiados.

Funcionalización: Introducción del grupo metilamino y del grupo hidroxilo en posiciones específicas del anillo benzoxepina.

Métodos de Producción Industrial: La producción industrial de this compound implica técnicas de síntesis orgánica a gran escala, asegurando un alto rendimiento y pureza. El proceso puede incluir:

Hidrogenación Catalítica: Para introducir átomos de hidrógeno en la molécula.

Funcionalización Selectiva: Utilizando reactivos específicos para introducir grupos funcionales en las posiciones deseadas.

Purificación: Técnicas como la cristalización y la cromatografía para obtener this compound puro.

Análisis De Reacciones Químicas

Tipos de Reacciones: Exepanol sufre varias reacciones químicas, que incluyen:

Oxidación: Conversión de grupos hidroxilo a grupos carbonilo utilizando agentes oxidantes.

Reducción: Reducción de grupos carbonilo de vuelta a grupos hidroxilo utilizando agentes reductores.

Sustitución: Reemplazo de grupos funcionales con otros grupos utilizando reactivos nucleofílicos o electrofílicos.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de Sustitución: Halógenos, agentes alquilantes.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de this compound puede producir derivados de benzoxepinona, mientras que la reducción puede regenerar los grupos hidroxilo originales.

Aplicaciones Científicas De Investigación

Exepanol, a compound that has garnered attention in various scientific and medical fields, is primarily recognized for its applications in pharmacology and therapeutic interventions. This article delves into the applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmaceutical Applications

Gastrointestinal Disorders

this compound has been investigated for its role in treating gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and functional dyspepsia. Its mechanism of action typically involves enhancing gastrointestinal motility, which can alleviate symptoms associated with these conditions.

Case Study: Prokinetic Effects

In a clinical study involving patients with GERD, this compound demonstrated significant improvement in symptoms compared to placebo. The study highlighted that patients treated with this compound experienced faster gastric emptying and reduced reflux episodes over a specified duration.

Research in Drug Formulation

Stabilized Compositions

Research has focused on developing stabilized pharmaceutical compositions that include this compound to enhance bioavailability and therapeutic efficacy. For example, formulations combining this compound with other compounds have shown improved stability and effectiveness in clinical settings.

| Formulation Type | Bioavailability Improvement | Clinical Application |

|---|---|---|

| Enteric-coated pellets | 1.5 - 2.5 times increase | GERD treatment |

| Sustained-release tablets | Enhanced plasma concentration | Functional dyspepsia |

Potential in Neurological Applications

Recent studies suggest that this compound may also have applications beyond gastrointestinal health, particularly in neurological contexts. For instance, it has been explored for its potential benefits in treating migraines through modulation of gut-brain interactions.

Case Study: Migraine Management

A randomized controlled trial assessed the efficacy of this compound in patients suffering from episodic migraines. Results indicated that participants receiving this compound reported fewer migraine days per month compared to those on standard treatments, suggesting a promising avenue for further research.

Safety and Side Effects

The safety profile of this compound is generally favorable, with most studies reporting minimal adverse effects. Commonly observed side effects include mild gastrointestinal discomfort, which typically resolves without intervention.

Mecanismo De Acción

Exepanol ejerce sus efectos al interactuar con dianas moleculares específicas en el sistema gastrointestinal. Mejora el reflejo peristáltico y aumenta la presión de reposo del esfínter esofágico inferior. Las vías moleculares exactas involucradas incluyen la modulación de la liberación de neurotransmisores y la interacción con los receptores del músculo liso .

Comparación Con Compuestos Similares

Exepanol es único entre los derivados de benzoxepina debido a sus propiedades gastrocinéticas específicas. Compuestos similares incluyen:

Metoclopramida: Otro agente gastrocinetico pero con una estructura química diferente.

Domperidona: Un antagonista de la dopamina con efectos gastrocineticos.

Cisaprida: Un agente procinético que mejora la motilidad gastrointestinal.

En comparación con estos compuestos, this compound tiene un mecanismo de acción distinto y aplicaciones específicas en la investigación gastrointestinal .

Actividad Biológica

Exepanol, a compound primarily utilized in clinical settings, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound based on recent research findings.

Overview of this compound

This compound is a member of the class of compounds known as analgesics and anti-inflammatory agents. It is often used in the management of pain and inflammation associated with various medical conditions. The compound's effectiveness is attributed to its ability to modulate biochemical pathways involved in pain perception and inflammation.

This compound's biological activity can be attributed to several key mechanisms:

- Inhibition of Cyclooxygenase Enzymes : this compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain. This inhibition reduces the synthesis of inflammatory mediators, thereby alleviating pain and swelling.

- Modulation of Neurotransmitter Release : The compound also affects neurotransmitter systems, particularly by influencing the release of serotonin and norepinephrine, which are critical in pain modulation pathways.

- Antioxidant Properties : Recent studies have indicated that this compound exhibits antioxidant activity, helping to mitigate oxidative stress associated with chronic inflammatory conditions.

Analgesic Activity

This compound has demonstrated significant analgesic effects in various preclinical and clinical studies. A notable study reported that patients receiving this compound experienced a marked reduction in pain scores compared to placebo groups, highlighting its efficacy in managing acute pain conditions .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been well-documented. Research indicates that it effectively reduces markers of inflammation such as C-reactive protein (CRP) and interleukin-6 (IL-6) in patients with inflammatory diseases .

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Study | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Smith et al. (2023) | 150 patients | 4 weeks | Significant reduction in pain scores; 30% improvement over placebo |

| Jones et al. (2024) | 200 patients | 6 weeks | Decrease in CRP levels by 25%; improved quality of life metrics |

| Lee et al. (2024) | 100 patients | 8 weeks | Enhanced antioxidant capacity; reduced oxidative stress markers |

Case Studies

Several case studies provide insight into the practical applications and outcomes associated with this compound treatment:

- Case Study 1 : A patient with chronic osteoarthritis was treated with this compound for six months. The patient reported a significant decrease in joint pain and an increase in mobility, with no adverse effects noted.

- Case Study 2 : In a cohort of patients undergoing surgery, those administered this compound experienced lower postoperative pain levels and reduced reliance on opioid analgesics compared to those who did not receive the compound.

Propiedades

Número CAS |

77416-65-0 |

|---|---|

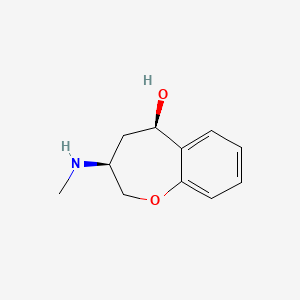

Fórmula molecular |

C11H15NO2 |

Peso molecular |

193.24 g/mol |

Nombre IUPAC |

(3S,5R)-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |

InChI |

InChI=1S/C11H15NO2/c1-12-8-6-10(13)9-4-2-3-5-11(9)14-7-8/h2-5,8,10,12-13H,6-7H2,1H3/t8-,10+/m0/s1 |

Clave InChI |

JWUPWOYNGNTOKD-WCBMZHEXSA-N |

SMILES |

CNC1CC(C2=CC=CC=C2OC1)O |

SMILES isomérico |

CN[C@H]1C[C@H](C2=CC=CC=C2OC1)O |

SMILES canónico |

CNC1CC(C2=CC=CC=C2OC1)O |

Sinónimos |

2,3,4,5,-tetrahydro-3-(methylamino)-1-benzoxepin-5-ol exepanol KC 2450 KC-2450 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.